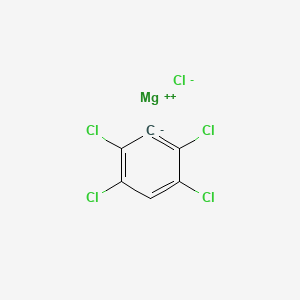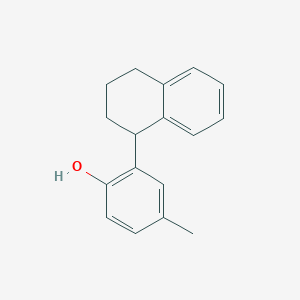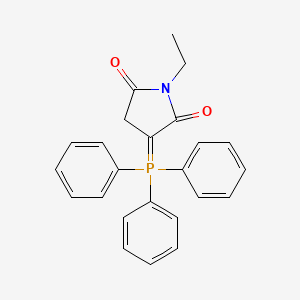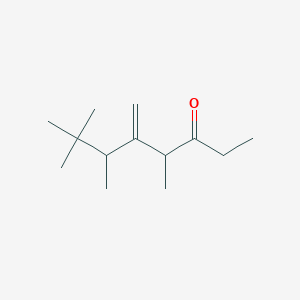![molecular formula C15H34SSn B14427178 Tributyl[(propan-2-yl)sulfanyl]stannane CAS No. 79851-32-4](/img/structure/B14427178.png)
Tributyl[(propan-2-yl)sulfanyl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl[(propan-2-yl)sulfanyl]stannane is an organotin compound with the molecular formula C15H32SSn. This compound is characterized by the presence of a tin atom bonded to three butyl groups and one [(propan-2-yl)sulfanyl] group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions and as intermediates in the formation of more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl[(propan-2-yl)sulfanyl]stannane can be synthesized through the reaction of tributyltin hydride with propan-2-yl sulfide under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of organotin compounds, including this compound, often involves large-scale reactions using tributyltin chloride as a starting material. The process includes the reaction of tributyltin chloride with propan-2-yl sulfide in the presence of a base to facilitate the substitution reaction .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl[(propan-2-yl)sulfanyl]stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can produce alkanes or alkenes, while in substitution reactions, it can yield various organotin derivatives .
Aplicaciones Científicas De Investigación
Tributyl[(propan-2-yl)sulfanyl]stannane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tributyl[(propan-2-yl)sulfanyl]stannane involves its ability to donate electrons and participate in radical reactions. The tin atom in the compound has a high affinity for sulfur, which allows it to form stable intermediates during reactions. This property is exploited in various synthetic processes, including the reduction of unsaturated compounds and the formation of carbon-sulfur bonds .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.
Tributylstannylthiazole: Used in Stille coupling reactions and other organic transformations.
Tributyl(isopropenyl)stannane: Utilized in the synthesis of complex organic molecules.
Uniqueness
Tributyl[(propan-2-yl)sulfanyl]stannane is unique due to its specific [(propan-2-yl)sulfanyl] group, which imparts distinct reactivity and stability compared to other organotin compounds. This uniqueness makes it valuable in specialized synthetic applications where other organotin compounds may not be as effective .
Propiedades
Número CAS |
79851-32-4 |
|---|---|
Fórmula molecular |
C15H34SSn |
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
tributyl(propan-2-ylsulfanyl)stannane |
InChI |
InChI=1S/3C4H9.C3H8S.Sn/c3*1-3-4-2;1-3(2)4;/h3*1,3-4H2,2H3;3-4H,1-2H3;/q;;;;+1/p-1 |
Clave InChI |
ZPJUMHKJHPCBCJ-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)



![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)









